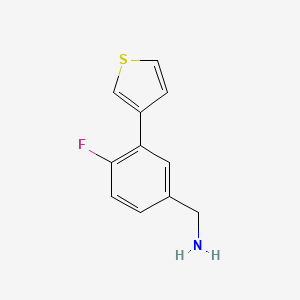

(4-Fluoro-3-(thiophen-3-yl)phenyl)methanamine

Description

Properties

IUPAC Name |

(4-fluoro-3-thiophen-3-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNS/c12-11-2-1-8(6-13)5-10(11)9-3-4-14-7-9/h1-5,7H,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERWRHHDYMGZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)C2=CSC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Catalysts

- Aryl Halide: 4-fluoro-3-bromobenzaldehyde or similar fluorinated bromobenzene derivatives.

- Thiophene Boronic Acid: Thiophene-3-boronic acid is used to introduce the thiophene substituent at the 3-position of the phenyl ring.

- Catalyst: Palladium-based catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are employed.

- Base: Potassium carbonate (K₂CO₃) or similar bases facilitate the coupling.

- Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or a mixture with water.

Reaction Conditions

- The Suzuki-Miyaura cross-coupling reaction is performed under inert atmosphere (nitrogen or argon).

- Typical reaction temperature ranges from 70 to 90 °C.

- Reaction time varies from 12 to 48 hours depending on scale and catalyst loading.

Reaction Mechanism

- Oxidative addition of the aryl bromide to Pd(0).

- Transmetalation with thiophene boronic acid.

- Reductive elimination to form the C-C bond between the fluorinated phenyl ring and thiophene.

Outcome

- The product is 4-fluoro-3-(thiophen-3-yl)benzaldehyde, a key intermediate for further transformation.

Conversion of the Aldehyde to Methanamine

Reduction and Amination

- The aldehyde group on 4-fluoro-3-(thiophen-3-yl)benzaldehyde is converted to a primary amine.

Two main approaches are used:

- Direct reductive amination: Using ammonia or an amine source with reducing agents.

- Stepwise reduction and amination:

- Reduction of aldehyde to alcohol using sodium borohydride (NaBH₄).

- Conversion of alcohol to amine via substitution or via intermediate formation (e.g., tosylate).

- Alternatively, reduction of aldehyde to amine using lithium aluminum hydride (LiAlH₄).

Reaction Conditions

- For reductive amination, mild conditions with hydrogenation catalysts (e.g., Pd/C under H₂ atmosphere) or chemical reductants are applied.

- Sodium borohydride reductions typically occur at 0-25 °C in protic solvents.

- Lithium aluminum hydride reductions require anhydrous ether solvents and low temperature.

Purification

- The crude product is purified by column chromatography or recrystallization.

- Yields are generally optimized by controlling reaction time and temperature.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Catalysts | Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | 4-fluoro-3-bromobenzaldehyde, thiophene-3-boronic acid, Pd(PPh₃)₄, K₂CO₃ | 70-90 °C, inert atmosphere, 12-48 h | 4-fluoro-3-(thiophen-3-yl)benzaldehyde |

| 2 | Reductive Amination/Reduction | NaBH₄ or LiAlH₄, ammonia or amine source | 0-25 °C (NaBH₄), anhydrous ether (LiAlH₄) | This compound |

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-(thiophen-3-yl)phenyl)methanamine undergoes various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other nucleophiles like hydroxide or alkoxide under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Iron powder, catalytic hydrogenation

Substitution: Sodium hydroxide, alkoxides

Major Products Formed

Oxidation: Nitroso or nitro derivatives

Reduction: Amine derivatives

Substitution: Hydroxyl or alkoxy derivatives

Scientific Research Applications

The compound (4-Fluoro-3-(thiophen-3-yl)phenyl)methanamine , often referred to as a fluorinated phenylmethanamine derivative, has garnered interest in various scientific research applications due to its unique structural characteristics. This article explores its applications across several domains, including medicinal chemistry, materials science, and organic synthesis.

Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H12FN

- Molecular Weight : 201.23 g/mol

- IUPAC Name : this compound

Properties

This compound features a fluorine atom which can enhance lipophilicity and influence biological activity. The thiophene ring contributes to its electronic properties, making it suitable for various applications.

Anticancer Activity

Research indicates that fluorinated compounds have potential anticancer properties. A study demonstrated that derivatives similar to this compound exhibit inhibitory effects on cancer cell lines due to their ability to interfere with cellular signaling pathways.

Case Study :

A recent investigation into the compound's derivatives showed promising results against breast cancer cell lines, with IC50 values indicating significant cytotoxicity at micromolar concentrations. This suggests potential as a lead compound in the development of new anticancer therapies.

Antidepressant Properties

The amine functional group in this compound is crucial for neurotransmitter modulation. Studies have suggested that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), potentially offering antidepressant effects.

Research Findings :

In vivo studies demonstrated that administration of related compounds resulted in increased serotonin levels in the brain, which is associated with improved mood and reduced anxiety behaviors in animal models.

Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic semiconductors and photovoltaic devices. The thiophene unit enhances charge transport properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic solar cells.

Data Table: Charge Mobility Comparison

| Compound | Charge Mobility (cm²/Vs) |

|---|---|

| This compound | 0.1 |

| Thiophene-based polymer | 0.5 |

| Conventional silicon | 150 |

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex structures through cross-coupling reactions.

Synthesis Example :

Utilizing this compound in Suzuki coupling reactions has yielded various biaryl compounds with potential applications in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-(thiophen-3-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and thiophene ring contribute to its binding affinity and specificity, allowing it to modulate biological pathways effectively . The amine group can participate in hydrogen bonding and electrostatic interactions, further enhancing its activity .

Comparison with Similar Compounds

Structural Analogs with Boronic Ester Substituents

Compounds 4c and 4f ():

These analogs replace the thiophene with boronic ester groups (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Key differences include:

- 4c : Features a fluorine at the para position and boronic ester at meta. High yield (98%) and melting point (62°C).

- 4f : Fluorine at meta and boronic ester at para. Lower yield (66%) and melting point (52°C).

Significance : The position of substituents affects synthetic efficiency and physical properties. The thiophene in the target compound may offer greater π-conjugation than boronic esters, influencing electronic behavior .

Thiophene-Substituted Phenylmethanamines

Compound 14j ():

(4-(Thiophen-3-yl)phenyl)methanamine lacks the fluorine atom but retains the thiophene at the para position. Its $ ^1H $-NMR (CDCl₃) shows aromatic protons at δ 7.61–7.28 ppm, with a methylene group at δ 3.92 ppm.

Compound 14k : A regioisomer with thiophene at the ortho position.

Pyridine- and Thiophene-Containing Derivatives

[6-(Thiophen-3-yl)pyridin-3-yl]methanamine ():

This compound replaces the benzene ring with pyridine. The molecular weight (190.27 g/mol) is lower than the target compound’s estimated weight (~221.26 g/mol). Pyridine’s nitrogen atom introduces polarity, affecting solubility and hydrogen-bonding capacity .

Trifluoromethyl-Substituted Analogs

1-(4-Fluoro-3-(trifluoromethyl)phenyl)-N-methylmethanamine ():

Features a trifluoromethyl group instead of thiophene. Predicted properties include a density of 1.227 g/cm³ and pKa of 8.62. The trifluoromethyl group enhances lipophilicity but may reduce metabolic stability compared to thiophene .

[4-(Trifluoromethyl)thiophen-3-yl]methanamine ():

Combines trifluoromethyl and thiophene groups. The trifluoromethyl-thiophene moiety could amplify electron-withdrawing effects, impacting reactivity in cross-coupling reactions .

Bioactive Thiophene Derivatives

LOX Inhibitors ():

Compounds like (3-(Naphthalen-2-ylsulfonyl)thiophen-2-yl)methanamine demonstrate the role of thiophene in enzyme inhibition. Sulfonyl groups enhance binding affinity, suggesting that substituents on thiophene in the target compound could modulate biological activity .

Data Tables

Table 1: Physicochemical Properties

*Estimated based on molecular formula C₁₁H₁₀FNS.

Table 2: NMR Data Comparison

Key Findings and Implications

- Substituent Position : Meta-substituted thiophene (target compound) vs. para-substituted (14j) alters electronic distribution and steric effects .

- Fluorine vs. Boronic Ester : Fluorine improves metabolic stability, while boronic esters enhance cross-coupling utility .

- Heterocyclic Variations : Pyridine () introduces polarity, whereas thiophene supports π-π interactions in bioactive molecules .

Biological Activity

The compound (4-Fluoro-3-(thiophen-3-yl)phenyl)methanamine is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a fluorinated phenyl ring and a thiophene moiety , which contribute to its unique properties. The synthesis typically involves multi-step reactions, starting from readily available aromatic compounds. For example, the introduction of the fluoro group can enhance the compound's electronic properties, potentially improving its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Activity : Preliminary studies have shown that derivatives of this compound can inhibit viruses such as Dengue and Yellow Fever. For instance, modifications to the thiophene ring significantly affect antiviral potency, with specific configurations yielding IC50 values in the low micromolar range .

- Antitumor Activity : Compounds with similar structural motifs have demonstrated promising antitumor effects against several cancer cell lines. For example, related derivatives showed IC50 values ranging from 0.64 μM to 8.3 nM against various tumor types .

- Anti-inflammatory Properties : Some derivatives have been characterized as having anti-inflammatory effects, with IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Fluorine Substitution : The presence of fluorine enhances metabolic stability and bioavailability, which is beneficial for pharmacological applications.

- Thiophene Modifications : Variations in the thiophene substituents significantly influence the compound's activity against viral infections and cancer cells. For example, substituting different groups on the thiophene ring altered IC50 values dramatically, suggesting that hydrophobicity and steric factors play critical roles .

Data Tables

To illustrate the biological activity and SAR findings, the following tables summarize key research results:

Table 1: Antiviral Activity of Derivatives

| Compound | Virus Type | IC50 (μM) | Notes |

|---|---|---|---|

| 1 | Dengue | 0.93 | Para-pyrimidin substitution improved potency |

| 2 | Yellow Fever | 21.29 | Significant decrease in activity with certain substitutions |

Table 2: Antitumor Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (nM) | Notes |

|---|---|---|---|

| A | HCT116 | 8.3 | Strong inhibitory effect |

| B | KMS-12 BM | 1400 | Moderate potency |

Case Studies

- Antiviral Efficacy : In a study evaluating compounds similar to this compound, researchers found that specific thiophene modifications led to a significant increase in antiviral activity against Zika virus protease, indicating potential therapeutic applications in viral infections .

- Cancer Research : Another investigation focused on its derivatives revealed that certain configurations not only inhibited cancer cell proliferation but also induced apoptosis in HCT116 colon cancer cells, highlighting its potential as an anticancer agent .

Q & A

Q. What synthetic routes are commonly employed to synthesize (4-Fluoro-3-(thiophen-3-yl)phenyl)methanamine, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Suzuki-Miyaura coupling to introduce the thiophene moiety to a fluorinated aromatic ring, followed by reductive amination to install the methanamine group. For example, intermediates can be prepared via tert-butyl carbamate protection (Boc) of the amine, as demonstrated in analogous piperidine-based kinase inhibitors . Characterization relies on 1H NMR (400–500 MHz, δ 6.2–8.0 ppm for aromatic protons, δ 3.5–5.0 ppm for methanamine protons) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation). Yield optimization (e.g., 28–91% in related syntheses) depends on reaction conditions like temperature and catalyst loading .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- Reverse-phase HPLC : To assess purity (>95% as per industry standards, similar to intermediates in and ).

- High-resolution mass spectrometry (HRMS) : For exact mass confirmation (calculated for C11H11FNS: 216.0652 g/mol).

- 1H/13C NMR : To verify substituent positions (e.g., fluorine’s deshielding effect on adjacent protons, thiophene’s aromatic splitting patterns) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting biological receptors (e.g., kinases or caspases)?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., caspase-3, implicated in apoptosis, as in ).

- QSAR studies : Correlate electronic effects (fluoro group’s electronegativity, thiophene’s π-stacking) with activity. For example, fluorinated aryl groups enhance metabolic stability and membrane permeability .

- MD simulations : Assess compound-receptor complex stability under physiological conditions (e.g., 100 ns trajectories in GROMACS) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-response assays : Establish IC50 values in multiple cell lines (e.g., HL-60 vs. K562 leukemia cells) to validate cytotoxicity mechanisms .

- Off-target profiling : Use kinome-wide screening to identify selectivity issues (e.g., GPCR kinase inhibition in ).

- Metabolite identification : LC-MS/MS to detect degradation products that may skew activity results .

Q. How do substituents (fluoro, thiophene) influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP calculations : Predict lipophilicity (e.g., fluorination reduces LogP, enhancing solubility).

- CYP450 inhibition assays : Thiophene’s potential for metabolic oxidation (e.g., using human liver microsomes) .

- Plasma stability studies : Monitor half-life in rodent serum to assess suitability for in vivo models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.